molecular formula C20H13FN2O3 B5868107 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide

Cat. No. B5868107
M. Wt: 348.3 g/mol
InChI Key: STMOQJIPEGYFOJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as FLIVO, is a synthetic fluorescent probe that has been widely used in scientific research. FLIVO is a small molecule that can selectively bind to apoptotic cells, making it an important tool in the study of cell death and related diseases.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves the binding of the probe to exposed phosphatidylserine on the surface of apoptotic cells. This binding results in the activation of the fluorescent signal, allowing researchers to detect and quantify apoptotic cells.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to have minimal biochemical and physiological effects on cells and tissues. The probe is non-toxic and does not interfere with cellular processes, making it an ideal tool for in vivo imaging studies.

Advantages and Limitations for Lab Experiments

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high selectivity for apoptotic cells, ease of use, and compatibility with various imaging modalities. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has some limitations, including its relatively low sensitivity and the need for specialized equipment for imaging studies.

Future Directions

There are several future directions for the use of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide in scientific research. One potential application is in the study of drug-induced cell death, where N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could be used to monitor the efficacy of chemotherapy drugs. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could also be used in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could be modified to target other cell types, such as necrotic or autophagic cells, expanding its potential applications in cell death research.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves several steps, including the condensation of 3-amino-4-fluorophenol and salicylic aldehyde, followed by the addition of 2-furylacrylic acid and acryloyl chloride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been used in various scientific research applications, including the detection of apoptotic cells in vitro and in vivo. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to selectively bind to apoptotic cells, allowing researchers to visualize and quantify cell death in real-time. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has also been used in the study of cancer, neurodegenerative diseases, and other pathological conditions.

properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-14-4-1-3-13(11-14)20-23-17-12-15(6-8-18(17)26-20)22-19(24)9-7-16-5-2-10-25-16/h1-12H,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMOQJIPEGYFOJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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